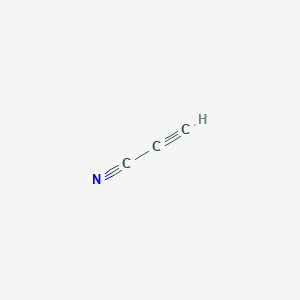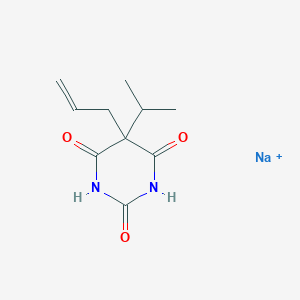
6-(4-甲氧基苯基)-4,5-二氢吡哒嗪-3(2H)-酮
描述
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of 4,5-dihydropyridazin-3(2H)-one derivatives. These compounds have been extensively studied for their diverse pharmacological properties and synthetic methodologies. The interest in this compound and its derivatives stems from their structural complexity and potential biological activities.
Synthesis Analysis
The synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives often involves multi-step synthetic routes. A common method includes the Friedel-Crafts acylation followed by cyclization of intermediary keto acids with hydrazine derivatives. For instance, Soliman and El-Sakka (2011) described the synthesis of related 4,5-dihydropyridazin-3(2H)-one derivatives through a procedure that involves Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride and subsequent cyclization with hydrazine hydrate (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of derivatives of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one has been explored through various spectroscopic techniques and X-ray crystallography. For example, Bortoluzzi et al. (2011) investigated the structure of a related compound, highlighting the geometric arrangements and confirming the proposed structures through elemental analysis and spectral data (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
科学研究应用
结构分析和药物应用:Zvirgzdins 等人(2013 年)的一项研究分析了与目标化合物相似的分子的晶体结构,深入了解了其分子构象和分子间相互作用,这对于理解其药物应用至关重要(Zvirgzdins, Delina, Mishnev, & Actiņš, 2013)。
抗高血压活性:Siddiqui 等人(2010 年)合成了该化合物的衍生物,发现其中一些显示出显著的抗高血压活性,表明在治疗高血压方面具有潜在用途(Siddiqui, Mishra, & Shaharyar, 2010)。
抗炎和镇痛特性:Sharma 和 Bansal(2016 年)合成了新的衍生物并评估了它们的抗炎和镇痛活性,发现一种衍生物是一种理想的抗炎剂,对 COX-2 酶具有选择性,没有溃疡和心血管副作用(Sharma & Bansal, 2016)。
合成和化学反应:Breukelman 等人(1985 年)开发了制备该化合物衍生物的有效方法,并研究了它们的主要反应,为药物应用的合成路线做出了贡献(Breukelman, Meakins, & Roe, 1985)。
血管扩张活性:Bansal 等人(2009 年)报道了酰胺衍生物的合成和血管扩张活性,其中一种化合物在纳摩尔范围内显示出显着的活性,表明在心血管治疗中具有潜力(Bansal, Kumar, Carrón, & de la Calle, 2009)。
溶解度和热力学行为:Shakeel 等人(2017 年)研究了吡哒嗪酮衍生物的溶解度和热力学行为,深入了解了其在不同溶剂中的溶解度,这对于药物制剂至关重要(Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017)。
用于制药的合成:Tsolomiti 等人(2007 年)描述了一种合成新衍生物的方法,表明它们在制药和作为各种疾病的抑制剂方面的潜力(Tsolomiti, Tsolomiti, & Tsolomitis, 2007)。
未来方向
属性
IUPAC Name |
3-(4-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTABPGEJRYYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351052 | |
| Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
1017-06-7 | |
| Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)












